N-spiro[2.4]heptan-2-ylcyclohex-3-ene-1-carboxamide
Description
N-spiro[24]heptan-2-ylcyclohex-3-ene-1-carboxamide is a spirocyclic compound characterized by a unique structure where a cyclohexene ring is fused to a spiro[24]heptane moiety
Properties
IUPAC Name |
N-spiro[2.4]heptan-2-ylcyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-13(11-6-2-1-3-7-11)15-12-10-14(12)8-4-5-9-14/h1-2,11-12H,3-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQILQGTCAYZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2NC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-spiro[2One common method is the [3+2] cycloaddition reaction, where a cyclopropylidene acetate reacts with azomethine ylides under catalytic conditions to form the spirocyclic structure . The reaction conditions often involve the use of palladium complexes and chiral urea-tertiary amine catalysts to achieve high enantioselectivity and diastereoselectivity .
Industrial Production Methods
Industrial production of N-spiro[2.4]heptan-2-ylcyclohex-3-ene-1-carboxamide may involve scalable synthetic routes such as the Corey–Chaykovsky reaction, which allows for the efficient formation of spirocyclic compounds . This method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide to yield the desired spirocyclic product .
Chemical Reactions Analysis
Types of Reactions
N-spiro[2.4]heptan-2-ylcyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the double bonds in the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrene intermediates and subsequent products.
Reduction: Saturated spirocyclic compounds.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
N-spiro[2.4]heptan-2-ylcyclohex-3-ene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: The spirocyclic structure imparts rigidity and stability, making it useful in the design of advanced materials and polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and enzyme mechanisms due to its structural complexity.
Mechanism of Action
The mechanism of action of N-spiro[2.4]heptan-2-ylcyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane: A simpler spirocyclic compound with similar structural features but lacking the carboxamide group.
Spiro[cyclopropane-1,2′-steroids]: Compounds with biological activities such as diuretic and antiandrogenic effects.
Spiro[2.4]hepta-4,6-dienes: Compounds used in organic synthesis with applications in the development of new materials.
Uniqueness
N-spiro[2.4]heptan-2-ylcyclohex-3-ene-1-carboxamide is unique due to its combination of a spirocyclic core with a cyclohexene ring and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
